molecular formula C21H22ClN5O2S2 B4846804 2-[[2-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[[2-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B4846804
M. Wt: 476.0 g/mol
InChI Key: ZPMYESXKZPIIMT-UHFFFAOYSA-N
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Description

2-[[2-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a benzothiophene core, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an appropriate hydrazine derivative and an acyl chloride.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the triazole intermediate.

    Formation of the Benzothiophene Core: This can be synthesized via a Friedel-Crafts acylation reaction followed by cyclization.

    Coupling Reactions: The final steps involve coupling the triazole and benzothiophene intermediates through a series of amide bond formations and thiol-ene reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially yielding alcohol or amine derivatives.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Cl2, Br2).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

2-[[2-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as a precursor for the synthesis of more complex molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and benzothiophene core are key structural motifs that enable binding to these targets, leading to inhibition or activation of specific biochemical pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Shares the chlorophenyl group but lacks the triazole and benzothiophene structures.

    Cetylpyridinium Chloride: Structurally similar in terms of having a long carbon chain and a nitrogen-containing ring but differs significantly in overall structure and function.

    Domiphen Bromide: Similar in having a nitrogen-containing ring and long carbon chain but used primarily as an antimicrobial agent.

Uniqueness

What sets 2-[[2-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart is its combination of a triazole ring, benzothiophene core, and chlorophenyl group, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[[2-[[5-(2-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2S2/c1-2-27-19(12-7-3-5-9-14(12)22)25-26-21(27)30-11-16(28)24-20-17(18(23)29)13-8-4-6-10-15(13)31-20/h3,5,7,9H,2,4,6,8,10-11H2,1H3,(H2,23,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMYESXKZPIIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[[2-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-[[2-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-[[2-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
2-[[2-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
2-[[2-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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